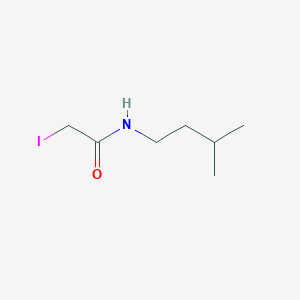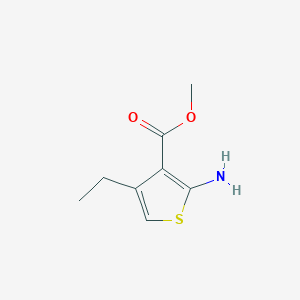
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is an organic compound that features a dichlorophenyl group, a hydroxyethylsulfanyl group, and a nonanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylsulfanyl Group: This step might involve nucleophilic substitution reactions where a hydroxyethylsulfanyl group is introduced.
Formation of the Nonanone Backbone: The final step could involve aldol condensation or other carbon-carbon bond-forming reactions to construct the nonanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the nonanone backbone can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)octan-3-one: Similar structure with an octanone backbone.
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)decan-3-one: Similar structure with a decanone backbone.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxyethylsulfanyl groups can provide unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
75144-08-0 |
|---|---|
Formule moléculaire |
C17H24Cl2O2S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-1-(2-hydroxyethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2O2S/c1-2-3-4-5-6-14(21)12-17(22-10-9-20)13-7-8-15(18)16(19)11-13/h7-8,11,17,20H,2-6,9-10,12H2,1H3 |
Clé InChI |
PFDPNLIBODDUPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)








![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)



